molecular formula C14H14FNO2S B2722482 methyl 4-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)benzoate CAS No. 2101199-74-8

methyl 4-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)benzoate

Cat. No.: B2722482
CAS No.: 2101199-74-8
M. Wt: 279.33
InChI Key: ULQITMYXSVLIIO-UHFFFAOYSA-N
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Description

methyl 4-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)benzoate is a chemical compound with the molecular formula C14H14FNO2S and a molecular weight of 279.33 g/mol . This compound is characterized by the presence of a benzoate ester group, a fluorinated thienyl group, and an aminomethyl linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 4-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

methyl 4-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)benzoate is unique due to the presence of the fluorinated thienyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[(5-fluorothiophen-2-yl)methylamino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-18-14(17)11-4-2-10(3-5-11)8-16-9-12-6-7-13(15)19-12/h2-7,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQITMYXSVLIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNCC2=CC=C(S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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